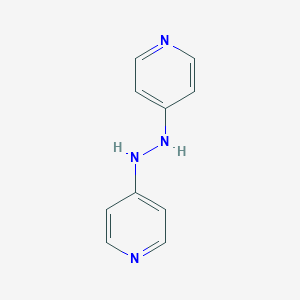

1,2-Bis(4-pyridyl)hydrazine

Vue d'ensemble

Description

1,2-Bis(4-pyridyl)hydrazine is an organic compound with the molecular formula C10H10N4. It consists of two pyridine rings connected by a hydrazine bridge. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions.

Applications De Recherche Scientifique

1,2-Bis(4-pyridyl)hydrazine has several scientific research applications:

Coordination Chemistry: It is widely used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions.

Material Science:

Catalysis: It serves as a ligand in catalytic systems, enhancing the efficiency of various catalytic reactions.

Mécanisme D'action

Target of Action

1,2-Bis(4-pyridyl)hydrazine (bphy) is primarily used in the construction of flexible porous coordination polymers . The primary targets of bphy are metal ions, such as zinc (Zn), which it coordinates to form complex structures .

Mode of Action

Bphy interacts with its targets through coordination bonds. In solvothermal reactions, bphy is formed via the in situ reduction of 4,4′-azopyridine (azpy) . It then coordinates with metal ions to form complex structures . The exact nature of these interactions and the resulting changes are dependent on the specific conditions of the reaction .

Biochemical Pathways

The biochemical pathways affected by bphy are primarily related to the formation of coordination polymers . These polymers can exhibit various properties, such as porosity, depending on their structure . The downstream effects of these pathways are largely dependent on the specific application of the resulting polymers .

Pharmacokinetics

As a chemical used in the synthesis of coordination polymers, its bioavailability is likely to be context-dependent and influenced by factors such as the specific reaction conditions and the presence of other compounds .

Result of Action

The molecular and cellular effects of bphy’s action are primarily seen in the formation of coordination polymers . These polymers can have various properties and potential applications, such as in gas storage or separation, where they can exhibit selectivity for certain gases .

Action Environment

The action, efficacy, and stability of bphy are highly influenced by environmental factors. For instance, the solvothermal reaction conditions, including temperature and solvent, can affect the formation of bphy and the resulting coordination polymers . Additionally, the presence of other compounds, such as metal ions and ligands, also plays a crucial role in determining the outcome of these reactions .

Méthodes De Préparation

1,2-Bis(4-pyridyl)hydrazine can be synthesized through the reduction of 4,4’-azopyridine. The typical synthetic route involves the solvothermal in situ reduction of 4,4’-azopyridine using zinc nitrate and 1,4-benzenedicarboxylic acid in the presence of solvents such as N,N-dimethylformamide or ethanol . The reaction conditions include heating the mixture at elevated temperatures for several hours to facilitate the reduction process and obtain the desired product .

Analyse Des Réactions Chimiques

1,2-Bis(4-pyridyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4,4’-azopyridine.

Reduction: It can be reduced to form hydrazine derivatives.

Coordination Reactions: It acts as a bidentate ligand, forming coordination complexes with metal ions such as zinc, cobalt, and nickel.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like zinc for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1,2-Bis(4-pyridyl)hydrazine can be compared with other similar compounds such as:

4,4’-Bipyridine: Unlike this compound, 4,4’-Bipyridine lacks the hydrazine bridge, resulting in different coordination properties.

4,4’-Azopyridine: This compound is the oxidized form of this compound and exhibits different reactivity and coordination behavior.

1,2-Bis(4-pyridyl)ethylene: This compound has an ethylene bridge instead of a hydrazine bridge, leading to variations in its chemical and physical properties.

This compound is unique due to its hydrazine bridge, which imparts distinct coordination and reactivity characteristics compared to its analogs.

Propriétés

IUPAC Name |

1,2-dipyridin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Bis(4-pyridyl)hydrazine contribute to the formation of porous coordination polymers?

A1: this compound acts as a bridging ligand in the construction of coordination polymers. Its two pyridyl nitrogen atoms can coordinate to metal centers, facilitating the assembly of extended framework structures. [, ] The flexibility of the hydrazine (N-N) bond allows for conformational adjustments, potentially impacting the resulting pore size and shape within the polymer. []

Q2: What is significant about the in situ reduction of 4,4'-azopyridine to this compound during solvothermal synthesis?

A2: The in situ reduction of 4,4'-azopyridine to this compound during solvothermal synthesis offers a unique pathway for generating bphy-containing coordination polymers. [, , ] This method eliminates the need to pre-synthesize bphy, simplifying the overall reaction procedure. Additionally, the reaction conditions, particularly temperature, can influence whether the azo bond is reduced, leading to diverse structures and properties. [, ]

Q3: Can you provide examples of how the structural diversity of these coordination polymers translates to different properties?

A3: The varying structural arrangements and interpenetration modes of coordination polymers synthesized with this compound result in a range of properties. For instance, while some exhibit low porosity, others, like those with a two-fold interpenetrated pcu topology, demonstrate gated sorption behavior and high selectivity for CO₂ over CH₄. [, ] The flexibility of the structures also contributes to these properties.

Q4: Have any luminescent properties been observed in coordination polymers containing this compound?

A4: Yes, research suggests that coordination polymers incorporating this compound can exhibit luminescence. Studies indicate that these complexes display an intra-ligand π–π* transition, potentially enabling applications in areas like sensing and optoelectronics. [] Further investigation is needed to fully explore and understand the luminescence mechanisms and potential applications.

Q5: What analytical techniques are crucial for characterizing these coordination polymers?

A5: Characterizing coordination polymers containing this compound relies on various analytical techniques:

- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions, which is essential for understanding the material's properties. [, , ]

- Powder X-ray diffraction (PXRD): PXRD helps identify the crystalline phases and assess the purity of the synthesized materials. It is also useful for studying structural changes upon guest molecule removal or adsorption. [, ]

- Gas sorption experiments: Analyzing the adsorption and desorption isotherms of gases like CO₂ and CH₄ helps evaluate the porosity, surface area, and selectivity of the porous coordination polymers. [, ]

- Thermogravimetric analysis (TGA): TGA provides information about the thermal stability of the materials and the decomposition temperatures of different components, including guest molecules. [, ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique is helpful for confirming the in situ reduction of 4,4'-azopyridine to this compound by analyzing the digested crystalline samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)